

Regulation of HO Gene Expression by SWI5: A Technical Guide

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Abstract

The mating-type switching in *Saccharomyces cerevisiae* is a tightly regulated process initiated by the HO endonuclease, whose expression is restricted to mother cells in late G1 phase of the cell cycle. The transcription factor SWI5 is a critical activator of HO gene expression. This document provides a comprehensive technical overview of the molecular mechanisms by which SWI5 regulates HO transcription, intended for researchers in molecular biology and drug development. We present quantitative data on the effects of SWI5 mutations, detailed protocols for key experimental assays, and visual representations of the regulatory pathways and experimental workflows.

Introduction

The HO gene encodes a site-specific endonuclease that initiates mating-type switching in yeast.[1] Its expression is a paradigm for cell-cycle and cell-lineage-dependent gene regulation. The SWI5 protein, a zinc finger transcription factor, plays a pioneering role in activating HO transcription.[2] SWI5 is synthesized during the S, G2, and M phases of the cell cycle and enters the nucleus in late anaphase.[3] Upon nuclear entry, SWI5 binds to specific sites in the Upstream Regulatory Sequence 1 (URS1) of the HO promoter, located approximately 1.2 to 1.4 kb upstream of the transcription start site.[4] This binding event initiates a cascade of chromatin remodeling and recruitment of additional transcription factors, ultimately leading to the activation of HO transcription in the subsequent G1 phase.[5]

The Molecular Mechanism of SWI5-Mediated HO Activation

The activation of the HO gene by SWI5 is a multi-step process involving the sequential recruitment of several protein complexes to the promoter.

SWI5 Binding to the HO Promoter

SWI5 binds to two specific sites, designated A (-1800) and B (-1300), within the URS1 region of the HO promoter.^[6] The binding of SWI5 to these sites is cooperative with the homeodomain protein Pho2.^[6] This cooperative binding is crucial for stable association with the promoter and subsequent activation of transcription.^[7]

Recruitment of Chromatin Remodeling and Modifying Complexes

Following its binding to URS1, SWI5 orchestrates the recruitment of a series of co-activator complexes:

- **SWI/SNF Complex:** SWI5 directly interacts with the SWI/SNF chromatin remodeling complex and is required for its recruitment to the HO promoter.^[8] The SWI/SNF complex utilizes the energy of ATP hydrolysis to remodel nucleosomes, making the DNA more accessible to other transcription factors.
- **SAGA Complex:** The SAGA (Spt-Ada-Gcn5-Acetyltransferase) complex, which contains the histone acetyltransferase Gcn5, is subsequently recruited.^[5] Gcn5 acetylates histones, further contributing to a more open chromatin structure conducive to transcription.
- **Mediator Complex:** SWI5 also recruits the Mediator complex, which acts as a bridge between DNA-bound transcription factors and the RNA polymerase II machinery.^[9]

SBF-Dependent Transcription Activation

The events initiated by SWI5 at URS1 lead to chromatin remodeling that extends to the downstream URS2 region. This allows the SBF (SCB-binding factor), a heterodimer of Swi4 and Swi6, to bind to its recognition sites within URS2.^[3] SBF is ultimately responsible for the robust transcriptional activation of HO in late G1.^[9]

Regulation by Ash1

In daughter cells, the expression of HO is repressed by the Ash1 protein. Ash1 is a transcriptional repressor that localizes specifically to the daughter cell nucleus.[7] It binds to the HO promoter and inhibits the recruitment of the SWI/SNF and SAGA complexes, thereby preventing transcriptional activation.[7]

Quantitative Analysis of SWI5 Function

The functional importance of SWI5 in HO gene expression has been quantified through various experimental approaches, primarily by analyzing the impact of swi5 mutations on HO mRNA levels.

SWI5 Allele	Pho2 Genotype	Relative HO mRNA Level (%)	Experimental Method	Reference
Wild-type	Wild-type	100	S1 Nuclease Protection Assay	
swi5Δ	Wild-type	0	S1 Nuclease Protection Assay	
Wild-type	pho2Δ	5	S1 Nuclease Protection Assay	
swi5-V494A	Wild-type	10	S1 Nuclease Protection Assay	
swi5-S497P	Wild-type	15	S1 Nuclease Protection Assay	
swi5-R484G	Wild-type	50	S1 Nuclease Protection Assay	
swi5-R484S	Wild-type	60	S1 Nuclease Protection Assay	

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of HO gene expression by SWI5.

Chromatin Immunoprecipitation (ChIP) and qPCR

ChIP-qPCR is used to determine the in vivo association of SWI5 with the HO promoter.

4.1.1. Materials

- Yeast strain expressing tagged SWI5 (e.g., SWI5-13xMyc)
- YPAD medium
- Formaldehyde (37%)
- Glycine (2.5 M)
- Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
- Glass beads (0.5 mm)
- Sonicator
- Anti-Myc antibody (e.g., clone 9E10)
- Protein A/G magnetic beads
- Wash Buffers (Low Salt, High Salt, LiCl)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
- Proteinase K
- qPCR primers for HO promoter (URS1) and a negative control region (e.g., a coding region of a gene not regulated by SWI5)
 - HO URS1 Forward: 5'-CGCTTTGTTTATTGCTAGCG-3'

- HO URS1 Reverse: 5'-GCTAAATGTGGTGCTTTGCT-3'
- Negative Control Forward: 5'-GACGTCGGTGATGTTGCTAA-3'
- Negative Control Reverse: 5'-AAGTTGGTGGCGTTGTTGTT-3'

4.1.2. Protocol

- Grow yeast cells to mid-log phase (OD600 ≈ 0.6-0.8) in YPAD.
- Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 15 minutes at room temperature.
- Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Harvest cells by centrifugation and wash with ice-cold PBS.
- Resuspend the cell pellet in Lysis Buffer and lyse the cells by bead beating.
- Shear the chromatin by sonication to an average fragment size of 200-500 bp.
- Clarify the lysate by centrifugation.
- Incubate a portion of the lysate (input) at 65°C to reverse crosslinks.
- Immunoprecipitate the remaining lysate with the anti-Myc antibody overnight at 4°C.
- Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
- Wash the beads sequentially with Low Salt, High Salt, and LiCl Wash Buffers.
- Elute the protein-DNA complexes from the beads with Elution Buffer.
- Reverse the crosslinks of the eluted samples and the input by incubating at 65°C overnight.
- Treat with Proteinase K to digest proteins.
- Purify the DNA using a PCR purification kit.

- Perform qPCR using the purified DNA and primers for the HO promoter and the negative control region.
- Analyze the data using the percent input method.

Yeast Cell Synchronization

Synchronization of yeast cells is essential for studying cell cycle-dependent events.

4.2.1. Materials

- Yeast strain of interest
- YPAD medium
- α -factor mating pheromone (for MATa cells)

4.2.2. Protocol

- Grow yeast cells to early log phase ($OD_{600} \approx 0.2-0.3$) in YPAD at 30°C.
- Add α -factor to a final concentration of 5 $\mu\text{g/mL}$.
- Incubate for 2-3 hours at 30°C.
- Monitor for cell cycle arrest in G1 phase by observing the formation of "shmoo" under a microscope.
- To release the cells from the G1 arrest, centrifuge the cells, wash with fresh YPAD medium, and resuspend in fresh YPAD.
- Collect cell samples at various time points after release for further analysis.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to study the binding of SWI5 to a specific DNA sequence.

4.3.1. Materials

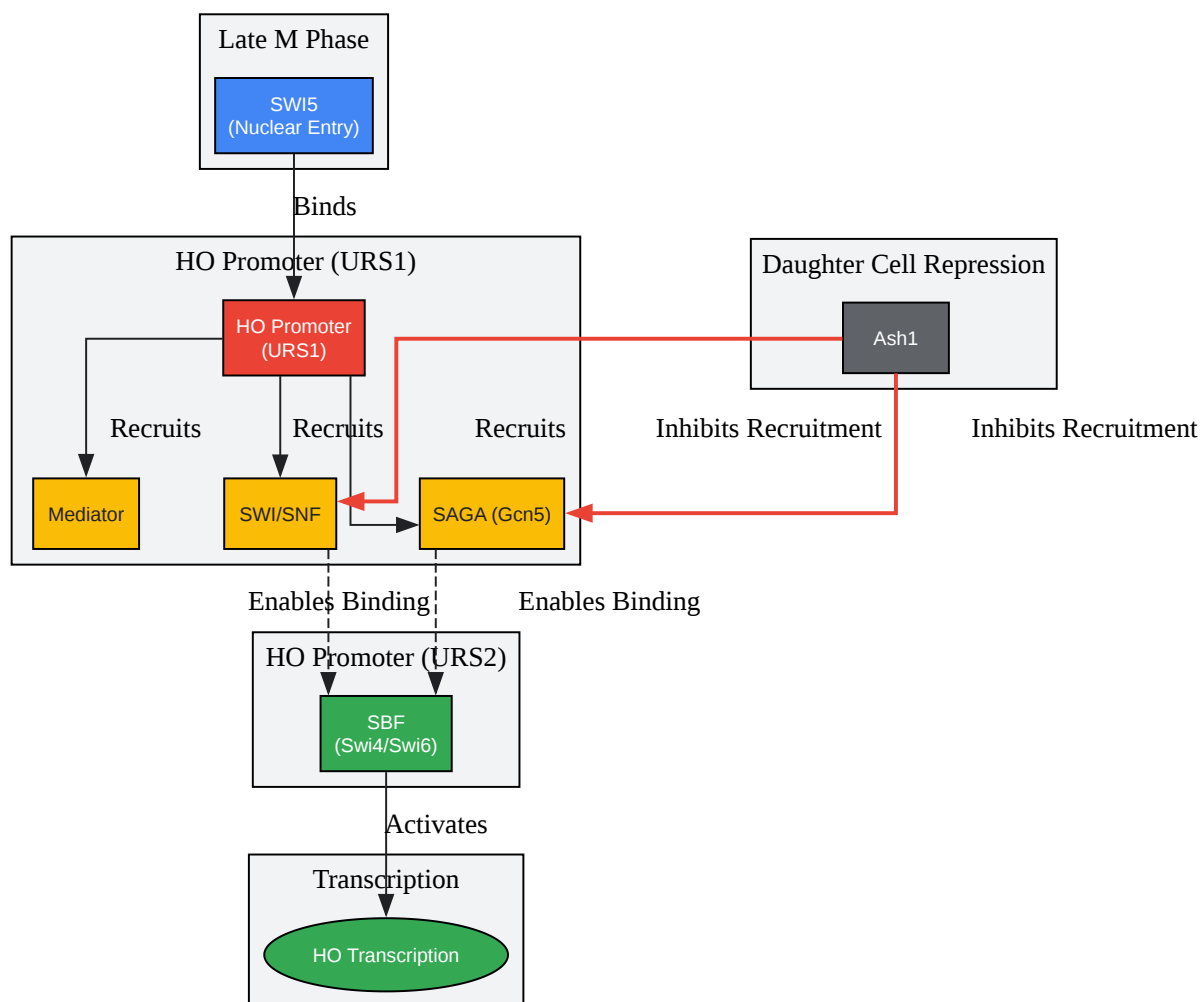
- Purified recombinant SWI5 protein
- Double-stranded DNA probe containing a SWI5 binding site from the HO promoter (e.g., 5'-GATCCGCTAGCAACAAAGCA-3' and its complement), end-labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
- Binding Buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)
- Non-specific competitor DNA (e.g., poly(dI-dC))
- Native polyacrylamide gel (e.g., 5%)
- TBE Buffer

4.3.2. Protocol

- Prepare the labeled DNA probe.
- Set up the binding reactions in a final volume of 20 µL.
- To each reaction, add Binding Buffer, non-specific competitor DNA, and the labeled probe.
- Add varying amounts of purified SWI5 protein to the reactions.
- Incubate the reactions at room temperature for 20-30 minutes.
- Load the samples onto a pre-run native polyacrylamide gel.
- Run the gel in TBE buffer until the free probe has migrated approximately two-thirds of the way down the gel.
- Dry the gel and visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A shift in the migration of the labeled probe indicates protein-DNA binding.

Visualizations

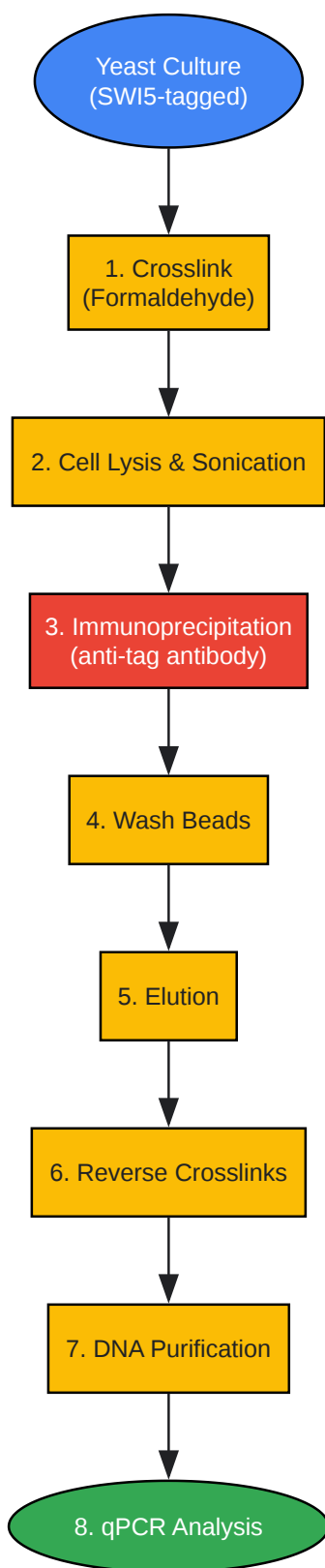
Signaling Pathway of HO Gene Activation by SWI5



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Caption: SWI5 initiates a cascade of events at the HO promoter.

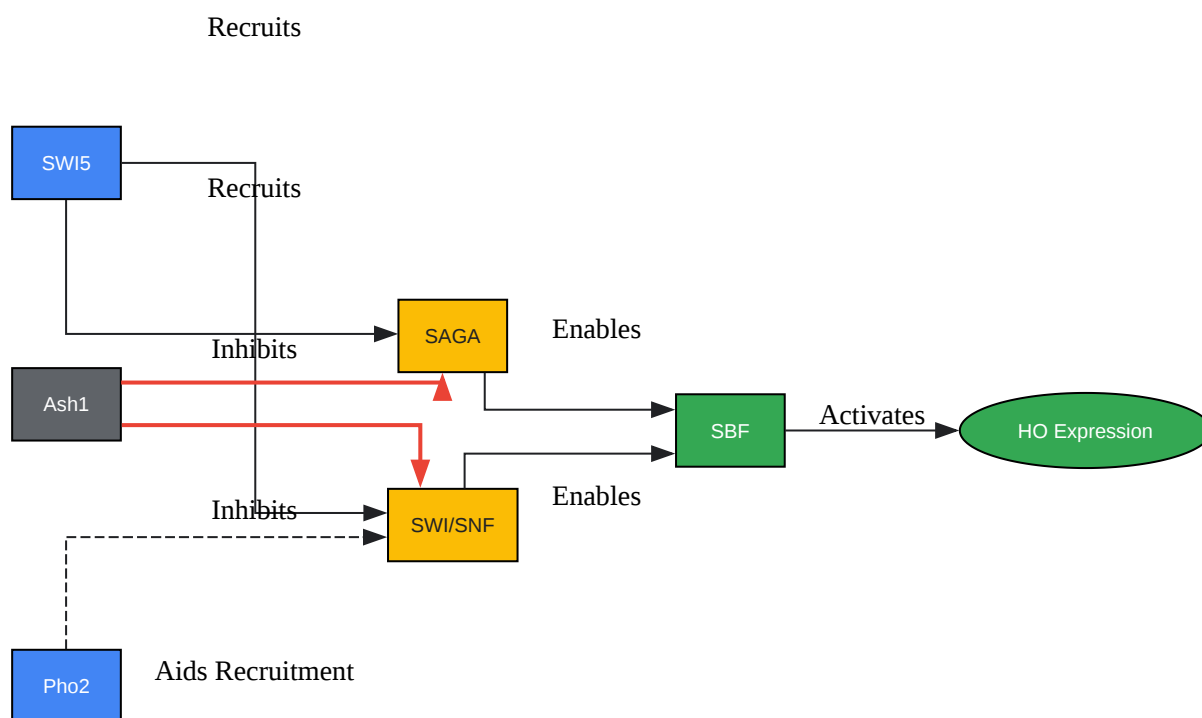
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)



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Caption: Workflow for analyzing protein-DNA interactions in vivo.

Logical Relationship of SWI5 and Other Regulators



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Caption: Interplay of activators and repressors at the HO promoter.

Conclusion

The regulation of HO gene expression by SWI5 is a well-characterized example of precise temporal and cell-type-specific gene control. SWI5 acts as a pioneer factor, initiating a cascade of events that ultimately leads to the activation of HO transcription in mother cells.

Understanding the intricate details of this regulatory network provides valuable insights into the fundamental principles of eukaryotic gene expression and may inform the development of novel therapeutic strategies targeting transcriptional dysregulation in disease. The experimental protocols provided herein serve as a guide for researchers aiming to investigate similar regulatory systems.

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